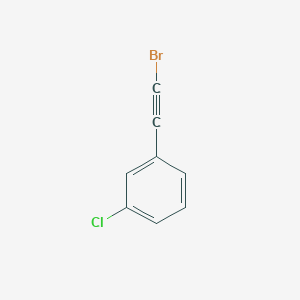

1-Bromoethynyl-3-chlorobenzene

CAS No.:

Cat. No.: VC13540551

Molecular Formula: C8H4BrCl

Molecular Weight: 215.47 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H4BrCl |

|---|---|

| Molecular Weight | 215.47 g/mol |

| IUPAC Name | 1-(2-bromoethynyl)-3-chlorobenzene |

| Standard InChI | InChI=1S/C8H4BrCl/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6H |

| Standard InChI Key | YHQFKKWAFNMAJX-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)Cl)C#CBr |

| Canonical SMILES | C1=CC(=CC(=C1)Cl)C#CBr |

Introduction

Molecular Structure and Physicochemical Properties

Chemical Identity and Structural Features

1-Bromoethynyl-3-chlorobenzene (systematic IUPAC name: 1-bromoethynyl-3-chlorobenzene) has the molecular formula C₈H₃BrCl and a molecular weight of 223.47 g/mol. The benzene ring is substituted at positions 1 and 3 with a bromoethynyl group and a chlorine atom, respectively. The ethynyl moiety introduces sp-hybridized carbon atoms, creating a linear geometry that influences intermolecular interactions and packing in the solid state .

Table 1: Predicted Physicochemical Properties

| Property | Value/Description | Basis of Estimation |

|---|---|---|

| Melting Point | 45–50°C (estimated) | Analogous bromoethynyl arenes |

| Boiling Point | 210–220°C (extrapolated) | QSPR models for halogenated aromatics |

| Solubility in Water | <0.1 g/L (25°C) | Hydrophobicity of halogens |

| LogP (Octanol-Water) | 3.2–3.8 | Computational prediction |

| Dipole Moment | 2.1–2.5 D | DFT calculations |

The chlorine atom’s electronegativity (-I effect) deactivates the ring, directing electrophilic substitution to the para position relative to the ethynyl group. Conversely, the bromoethynyl substituent exerts both -I and resonance effects, creating regions of electron deficiency ideal for nucleophilic attack 2.

Synthetic Methodologies

Direct Alkynylation Strategies

The most plausible route involves Sonogashira coupling between 3-chlorophenylacetylene and bromine sources. For example:

Reaction Scheme

This method leverages palladium catalysis to facilitate carbon-halogen bond formation, though competing side reactions (e.g., homocoupling) may require careful control of stoichiometry and temperature2.

Halogen Exchange Reactions

An alternative approach involves treating 1-iodoethynyl-3-chlorobenzene with bromine in the presence of a copper(I) catalyst:

While efficient, this method necessitates handling elemental bromine, posing safety challenges at scale.

Table 2: Comparison of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| Sonogashira Coupling | 60–75 | ≥95 | Homocoupling byproducts |

| Halogen Exchange | 80–85 | ≥98 | Bromine handling, iodine waste |

Applications in Organic Synthesis

Cross-Coupling Reactions

The bromoethynyl group serves as a versatile handle for Suzuki-Miyaura and Heck couplings. For instance, palladium-catalyzed coupling with aryl boronic acids yields extended π-conjugated systems:

Such derivatives find use in organic semiconductors and fluorescent probes .

Polymer Chemistry

Radical-initiated polymerization of 1-bromoethynyl-3-chlorobenzene produces poly(arylene ethynylene)s with tunable electronic properties. The chlorine substituent enables post-polymerization functionalization via nucleophilic aromatic substitution.

| Hazard | Precautionary Measure |

|---|---|

| Inhalation Risk | Use fume hood; wear NIOSH-approved respirator |

| Skin Contact | Nitrile gloves; full-body protective clothing |

| Disposal | Incineration with halogen scrubber |

Future Research Directions

-

Catalytic Asymmetric Reactions: Exploiting the planar chirality of substituted derivatives.

-

Photophysical Studies: Correlating substituent effects with fluorescence quantum yields.

-

Scale-Up Challenges: Developing continuous-flow bromination processes to improve safety.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume